Cas no 797806-96-3 (4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine)

4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine is a substituted phenylamine derivative featuring a 2,5-dimethylpyrrole moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties, which combine an aromatic amine with a heterocyclic pyrrole group. The presence of both electron-donating methyl groups and the pyrrole ring enhances its reactivity in electrophilic substitution and coupling reactions, making it a valuable intermediate for the development of more complex molecules. Its stability under standard conditions and well-defined chemical behavior further contribute to its utility in fine chemical applications. The compound is typically handled under inert conditions to preserve its integrity.
4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine structure
797806-96-3 structure
Product Name:4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine
CAS No:797806-96-3
MF:C13H16N2
MW:200.279542922974
MDL:MFCD05237255
CID:556707
PubChem ID:651208
Update Time:2025-06-08

4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-
    • 4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine
    • Benzenamine, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl- (9CI)
    • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline
    • AC1LCJIW
    • AC1Q2JK2
    • AG-H-19860
    • 797806-96-3
    • XGB80696
    • CHEMBL1517255
    • HMS2428D18
    • 4-(2,5-dimethylpyrrol-1-yl)-3-methylaniline
    • SR-01000323552
    • DTXSID00349522
    • CS-0317162
    • AKOS000101312
    • Benzenamine,4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-(9ci)
    • SR-01000323552-1
    • SMR000010347
    • benzenamine, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-3-methyl-
    • SB62266
    • 5,6-DICHLORO-3-INDOLEACETICACID
    • VS-08140
    • FT-0677193
    • MLS000071069
    • 4-(2,5-dimethylpyrrol-1-yl)-3-methyl-aniline
    • STL368604
    • BBL025904
    • MDL: MFCD05237255
    • Inchi: 1S/C13H16N2/c1-9-8-12(14)6-7-13(9)15-10(2)4-5-11(15)3/h4-8H,14H2,1-3H3
    • InChI Key: LAXJDTOMMNRYAE-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC=C1C)C1C=CC(=CC=1C)N

Computed Properties

  • Exact Mass: 200.131348519g/mol
  • Monoisotopic Mass: 200.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 31Ų

4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine Security Information

  • HazardClass:IRRITANT

4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine Pricemore >>

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Additional information on 4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine

Chemical Profile of 4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine (CAS No. 797806-96-3)

4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine, identified by its CAS number 797806-96-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amines and exhibits a unique structural framework characterized by a phenyl ring substituted with a methyl group at the 3-position and an N-substituted 2,5-dimethylpyrrole moiety. The presence of these specific functional groups imparts distinct chemical properties and biological activities, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of 4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine consists of a benzene ring connected to an amine group through a phenyl ring, which is further substituted with a methyl group at the 3-position. The nitrogen atom of the amine group is linked to a 2,5-dimethylpyrrole ring, a heterocyclic structure known for its stability and reactivity. This combination of structural elements suggests potential interactions with biological targets, particularly enzymes and receptors involved in various physiological pathways.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The 2,5-dimethylpyrrole moiety is known to exhibit bioisosteric properties with other heterocycles such as piperidine and pyrrolidine, which are frequently found in bioactive molecules. Studies have shown that pyrrole derivatives can modulate the activity of enzymes like kinases and phosphodiesterases, which are key targets in the treatment of diseases such as cancer and neurodegenerative disorders.

The methylphenylamine portion of the molecule resembles amphetamine-like structures, which are well-documented for their stimulant effects on the central nervous system. However, modifications such as the substitution at the 3-position and the incorporation of the 2,5-dimethylpyrrole ring can significantly alter the pharmacokinetic and pharmacodynamic profiles of these compounds. This allows for fine-tuning of their activity to achieve desired therapeutic effects while minimizing side effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interactions of 4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine with potential biological targets. These studies suggest that this compound may interact with receptors and enzymes involved in neurotransmitter signaling pathways. For instance, its structural features could allow it to bind to dopamine receptors or modulate serotonin levels, which are relevant in conditions such as depression and anxiety.

The synthesis of 4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions between aryl halides and organometallic reagents derived from pyrrole derivatives. The introduction of methyl groups at specific positions on the pyrrole ring can be achieved through alkylation reactions using appropriate alkylating agents.

One notable aspect of working with 4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine is its solubility characteristics. Due to its amine functionality, this compound is expected to be soluble in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). However, its overall solubility may be influenced by factors such as pH and temperature. Understanding these properties is crucial for formulating this compound into stable solutions or suspensions for experimental use.

In preclinical studies, 4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine has shown potential as an intermediate in the development of novel therapeutic agents. Its ability to interact with biological targets suggests applications in areas such as pain management, where modulation of neurotransmitter systems can lead to effective analgesic effects. Additionally, its structural similarity to known bioactive molecules makes it a valuable scaffold for structure-based drug design.

The safety profile of 4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine is another critical consideration in its development as a pharmaceutical compound. While preliminary studies suggest that it may exhibit low toxicity at moderate doses, further research is needed to evaluate its safety margins and potential side effects. This includes assessing its metabolic stability, excretion pathways, and any long-term effects that may arise from repeated exposure.

Future directions in the study of 4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine include exploring its interactions with complex biological systems using advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods can provide detailed insights into how this compound behaves within cells and organisms, helping researchers refine their understanding of its mechanisms of action.

The integration of high-throughput screening technologies will also play a crucial role in evaluating the potential therapeutic applications of 4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine. By rapidly testing this compound against large libraries of biological targets, researchers can identify new opportunities for drug development without extensive manual screening processes.

In conclusion,4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl phenylamine (CAS No. 79780696) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutic agents targeting various diseases. As research continues to uncover more about its pharmacological properties, this compound is poised to make meaningful contributions to drug discovery efforts worldwide.

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